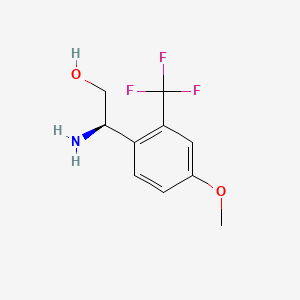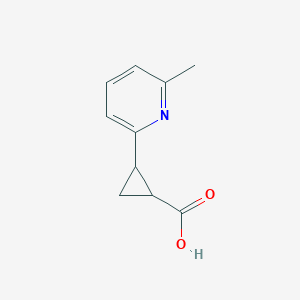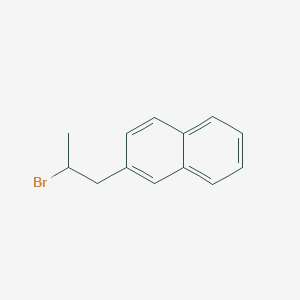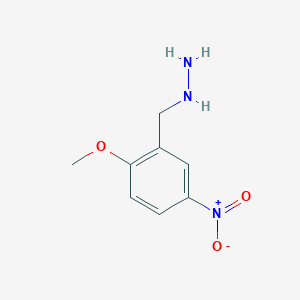
(R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction to introduce the trifluoromethyl group onto the phenyl ring . This is followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the addition of the amino group, which can be achieved through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium, in the Suzuki–Miyaura coupling reaction, and the careful control of reaction temperatures and pressures are crucial for efficient production.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group will yield a nitro compound, while reduction will revert it to the original amino compound.
科学的研究の応用
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in various interactions, including van der Waals forces and dipole-dipole interactions.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2R)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol: Lacks the methoxy group, affecting its reactivity and interactions.
(2R)-2-amino-2-[4-methoxy-2-chlorophenyl]ethan-1-ol: The chlorine atom replaces the trifluoromethyl group, altering its chemical behavior.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol makes it unique, as these groups can significantly influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1 |
InChIキー |
ZOWDZVDLQMMVIE-VIFPVBQESA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)C(F)(F)F |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

